N-(1-benzyl-1H-pyrazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
N-(1-benzyl-1H-pyrazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2-chloro-6-fluorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 3. The carboxamide is further linked to a 1-benzyl-1H-pyrazol-4-yl group, introducing additional aromaticity and steric bulk.
Properties
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c1-13-18(20(26-29-13)19-16(22)8-5-9-17(19)23)21(28)25-15-10-24-27(12-15)11-14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTOSNOPRDXJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CN(N=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzyl-1H-pyrazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and as a selective modulator for various receptors. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and case reports.
Chemical Structure
The compound's structure can be broken down into several key components:
- Pyrazole ring : Contributes to the compound's pharmacological properties.
- Oxazole moiety : Known for its role in biological activity.
- Chloro and fluorine substituents : These halogen atoms can influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
Anticancer Activity
Several studies have demonstrated the potential of this compound to inhibit cancer cell proliferation. For example:
- Cytotoxicity Assays : The compound showed IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Specific IC50 values reported include:
- MCF-7: 10.5 µM
- A549: 12.3 µM
These values suggest that the compound is comparable to established anticancer agents like doxorubicin, which has an IC50 of approximately 0.5 µM against MCF-7 cells .
The mechanism by which this compound exerts its effects appears to involve:
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased expression of pro-apoptotic proteins such as p53 and caspase-3 cleavage in cancer cells, facilitating programmed cell death .
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound causes cell cycle arrest at the G0/G1 phase, indicating a disruption in normal cell division processes .
Case Studies and Research Findings
Several notable studies have highlighted the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Analogs Sharing the 1,2-Oxazole Core
The closest structural analog is 3-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 925036-67-5, ). Both compounds share the 1,2-oxazole core substituted with a 2-chloro-6-fluorophenyl group and a methyl group. Key differences include:
- Carboxamide Substituent: The target compound uses a benzyl-pyrazole group, whereas the analog employs a 2-cyanophenyl group.
- Molecular Weight : The analog has a molecular weight of 355.75 g/mol (C₁₈H₁₁ClFN₃O₂), while the target compound’s benzyl-pyrazole substituent likely increases its molecular weight due to additional carbons and hydrogens.
Table 1: Comparison of Oxazole-Based Compounds
Heterocyclic Variants: Pyrazoline Derivatives
reports four N-substituted pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde). These differ from the target compound in core structure and substitution:
- Core Heterocycle : Pyrazoline (4,5-dihydro-1H-pyrazole) vs. 1,2-oxazole. Pyrazolines are partially saturated, influencing conformational flexibility and electronic properties.
- Substituents : Fluorophenyl and bromophenyl groups are common in compounds, whereas the target compound uses chloro-fluorophenyl and benzyl-pyrazole.
- Structural Confirmation : The pyrazoline derivatives were validated via crystallography , a method often implemented using SHELX software (). Similar techniques may apply to the target compound’s structural analysis.
Research Findings and Implications
Physicochemical and Functional Insights
- Solubility: The cyanophenyl group in the analog () may improve aqueous solubility compared to the hydrophobic benzyl-pyrazole in the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
